molecular formula C11H9Cl2N5 B14728443 6-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1,3,5-triazine-2,4-diamine CAS No. 6623-33-2

6-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1,3,5-triazine-2,4-diamine

Cat. No.: B14728443
CAS No.: 6623-33-2
M. Wt: 282.13 g/mol
InChI Key: YZKNJVYFCLEKCJ-DUXPYHPUSA-N
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Description

6-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1,3,5-triazine-2,4-diamine is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of a 2,4-dichlorophenyl group and an ethenyl linkage, making it a unique member of the triazine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1,3,5-triazine-2,4-diamine typically involves the reaction of 2,4-dichlorophenylacetonitrile with cyanoguanidine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the nitrile group is converted into the triazine ring. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

6-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized triazine derivatives.

    Reduction: Reduced triazine derivatives.

    Substitution: Substituted triazine derivatives with various functional groups.

Scientific Research Applications

6-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1,3,5-triazine-2,4-diamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex triazine derivatives.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of advanced materials such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tris(4-pyridyl)-1,3,5-triazine: Another triazine derivative with different substituents.

    2-(2,4-Dichlorophenyl)-6-(2-methoxybenzyl)-4-(trichloromethyl)-4H-1,3,5-oxadiazine: A related compound with an oxadiazine ring.

Uniqueness

6-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1,3,5-triazine-2,4-diamine is unique due to its specific structural features, including the 2,4-dichlorophenyl group and the ethenyl linkage

Properties

CAS No.

6623-33-2

Molecular Formula

C11H9Cl2N5

Molecular Weight

282.13 g/mol

IUPAC Name

6-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C11H9Cl2N5/c12-7-3-1-6(8(13)5-7)2-4-9-16-10(14)18-11(15)17-9/h1-5H,(H4,14,15,16,17,18)/b4-2+

InChI Key

YZKNJVYFCLEKCJ-DUXPYHPUSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)/C=C/C2=NC(=NC(=N2)N)N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C=CC2=NC(=NC(=N2)N)N

Origin of Product

United States

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